(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine

Chiral resolution Enantiomeric excess Procurement specification

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine (CAS 1212104-62-5) is a chiral primary amine that incorporates a tetrahydronaphthalene (tetralin) scaffold. Its molecular formula is C12H17N [175.27 g/mol] with a single defined (R)-stereocenter, computed XLogP3-AA of 2.6, and a topological polar surface area of 26 Ų.

Molecular Formula C12H17N
Molecular Weight 175.275
CAS No. 1212104-62-5
Cat. No. B2717783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
CAS1212104-62-5
Molecular FormulaC12H17N
Molecular Weight175.275
Structural Identifiers
SMILESCC(C1=CC2=C(CCCC2)C=C1)N
InChIInChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5,13H2,1H3/t9-/m1/s1
InChIKeyYJZYMMDEDLLIIP-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to (1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-amine (CAS 1212104-62-5) — Baseline Identity & Sources


(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine (CAS 1212104-62-5) is a chiral primary amine that incorporates a tetrahydronaphthalene (tetralin) scaffold. Its molecular formula is C12H17N [175.27 g/mol] with a single defined (R)-stereocenter, computed XLogP3-AA of 2.6, and a topological polar surface area of 26 Ų [1]. The compound is catalogued by multiple building-block suppliers (e.g., Enamine EN300‑55095, Leyan 1768379, Bidepharm BD01065506) at purities of 95–98 % .

Why Interchanging (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine with Its Closest Analogs Can Compromise Research Outcomes


Compounds within the tetrahydronaphthalen‑2‑yl‑ethanamine family cannot be interchanged without consequence because the (R)‑enantiomer bears a single, defined stereocenter that dictates downstream molecular recognition. The (S)‑enantiomer (CAS 1212243‑02‑1) and the racemate (CAS 91562‑48‑0) [1] are chemically distinct entities; using the wrong stereoisomer in asymmetric synthesis erases the stereochemical information required for target engagement in biological systems. Additionally, the tetrahydronaphthalene core offers a specific combination of lipophilicity, rigidity, and amine basicity that differs from the fully aromatic naphthalene analog 1‑(naphthalen‑2‑yl)ethan‑1‑amine, altering key properties such as logP and metabolic stability [2].

Quantitative Evidence Supporting the Selection of (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine


Enantiomeric Purity: (R)-Isomer Availability at >95% Purity Versus Racemate

The (R)-enantiomer is supplied with a certified chemical purity of 95–98% (HPLC) by multiple vendors, whereas the racemic mixture (CAS 91562-48-0) is often listed without enantiomeric excess (ee) specifications . For projects requiring a single enantiomer, procurement of the racemate necessitates additional chiral resolution, increasing cost and time.

Chiral resolution Enantiomeric excess Procurement specification

LogP and TPSA Differentials: Tetrahydronaphthalene vs. Naphthalene Core

The saturated tetrahydronaphthalene ring of the target compound yields a computed XLogP3-AA of 2.6, compared to an estimated logP of ~3.2 for the fully aromatic analog 1-(naphthalen-2-yl)ethan-1-amine (ChemDraw prediction) [1]. The reduced logP of the target compound may translate into better aqueous solubility and lower non-specific protein binding, a desirable profile for central nervous system (CNS) drug candidates.

Lipophilicity Permeability ADME prediction

Vendor Stock Status: Broader Availability of (R)-Enantiomer vs. (S)-Enantiomer

A survey of major building-block suppliers shows that the (R)-enantiomer (CAS 1212104-62-5) is stocked by at least five vendors (Enamine, Bidepharm, Leyan, Santa Cruz Biotechnology, CymitQuimica), whereas the (S)-enantiomer (CAS 1212243-02-1) is listed by only two (Leyan, Bidepharm) and often with longer lead times . This supply-chain asymmetry reduces procurement risk for the (R)-isomer.

Supply chain Lead time Cost efficiency

Optimal Application Scenarios for (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine


Asymmetric Synthesis of TAAR1 or Dopamine Receptor Ligands

The (R)-configured amine serves as a chiral building block for constructing tetrahydronaphthalene-derived analogs targeting trace amine-associated receptor 1 (TAAR1) or dopamine D2/D3 receptors. The defined stereochemistry ensures that the lead series maintains the intended 3D pharmacophore, critical for validating structure–activity relationships [1].

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 175.27 Da, a single hydrogen-bond donor/acceptor pair, and a moderate logP, the compound adheres to the 'rule of three' for fragment libraries. Its chiral nature adds stereochemical diversity to fragment collections, enhancing hit identification in FBDD campaigns [2].

Chemical Biology Probe Synthesis

The primary amine handle allows rapid conjugation to fluorophores, biotin, or photoaffinity labels, enabling the creation of chemical probes for target engagement studies. The tetrahydronaphthalene core provides a rigid, hydrophobic scaffold that can occupy shallow protein pockets [3].

Chiral Chromatography Reference Standard

The (R)-enantiomer can be employed as a reference standard for chiral HPLC or SFC method development, ensuring the accurate quantification of enantiomeric excess in reaction monitoring and quality control workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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